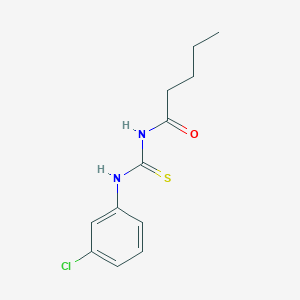![molecular formula C20H17N3OS B399220 4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl](/img/structure/B399220.png)
4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinyl group, a sulfanylidenemethyl group, and a phenylbenzamide group. Its distinct chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as toluene or ethyl acetate and catalysts like iodine or TBHP (tert-butyl hydroperoxide) to promote the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
作用机制
The mechanism of action of 4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction, disruption of cellular processes, and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- N-(pyridin-2-yl)amides
Uniqueness
4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C20H17N3OS |
|---|---|
分子量 |
347.4g/mol |
IUPAC 名称 |
N-[(6-methylpyridin-2-yl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C20H17N3OS/c1-14-6-5-9-18(21-14)22-20(25)23-19(24)17-12-10-16(11-13-17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,21,22,23,24,25) |
InChI 键 |
MBDKMTNWROYAPG-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
溶解度 |
0.5 [ug/mL] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,5-dichlorophenyl)carbamothioyl]pentanamide](/img/structure/B399140.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-pentanoylthiourea](/img/structure/B399143.png)
![N-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]pentanamide](/img/structure/B399144.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]hexanamide](/img/structure/B399146.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}pentanamide](/img/structure/B399148.png)
![N-(3-methylbutanoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B399150.png)
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399151.png)

![3-methyl-N-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)carbamothioyl]butanamide](/img/structure/B399153.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399154.png)
![N-{[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbutanamide](/img/structure/B399156.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399157.png)
![N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide](/img/structure/B399158.png)
